molecular formula C22H17BrN2O3 B5189726 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide

Katalognummer: B5189726
Molekulargewicht: 437.3 g/mol
InChI-Schlüssel: QXHKFDSCQKQHBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide, also known as BZ1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BZ1 belongs to the class of benzamide derivatives, which have been shown to possess a variety of biological activities.

Wirkmechanismus

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide works by inhibiting the activity of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases. By inhibiting HDAC activity, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and the potential treatment of other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels) in tumors, and modulate immune function. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound selectively inhibits a specific class of HDACs, which may reduce the risk of unwanted side effects. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness as a therapeutic agent and require higher doses to achieve the desired effect.

Zukünftige Richtungen

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide. One area of research could focus on developing more potent analogs of this compound that may be more effective as therapeutic agents. Another area of research could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, future research could investigate the potential use of this compound in the treatment of other diseases beyond cancer and neurological disorders.

Synthesemethoden

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide involves a multistep process that begins with the reaction of 2-aminobenzoic acid with 2-nitrobenzyl bromide to form 2-(2-nitrophenyl)benzoic acid. The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride. The resulting compound is then reacted with 2-amino-3-hydroxybenzoic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, and may be effective against a variety of cancer types. Other studies have investigated the use of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-2-27-19-11-10-14(13-17(19)23)21(26)24-16-7-5-6-15(12-16)22-25-18-8-3-4-9-20(18)28-22/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHKFDSCQKQHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.